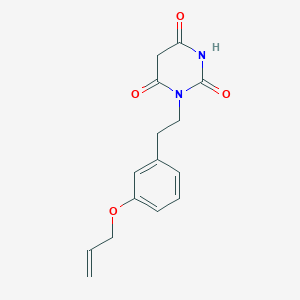

1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Beschreibung

1-(3-(Allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate-derived compound characterized by a pyrimidine-2,4,6-trione core substituted with a phenethyl group bearing an allyloxy moiety at the 3-position. This structural motif places it within a broader class of pyrimidine trione derivatives, which are notable for their diverse biological activities, including antifibrotic, antioxidant, and enzyme-inhibitory properties .

Such structural nuances are critical in medicinal chemistry for optimizing drug-like properties .

Eigenschaften

Molekularformel |

C15H16N2O4 |

|---|---|

Molekulargewicht |

288.30 g/mol |

IUPAC-Name |

1-[2-(3-prop-2-enoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C15H16N2O4/c1-2-8-21-12-5-3-4-11(9-12)6-7-17-14(19)10-13(18)16-15(17)20/h2-5,9H,1,6-8,10H2,(H,16,18,20) |

InChI-Schlüssel |

REFSSAPNZYEKMZ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOC1=CC=CC(=C1)CCN2C(=O)CC(=O)NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3-(allyloxy)phenethylamine with barbituric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as amberlyst-15 in refluxing toluene . The process involves a sequence of reactions including Michael addition, cyclization, and aerial oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: The compound can undergo substitution reactions, where different substituents can be introduced at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Pyrimidine-2,4,6-trione Derivatives

Table 2: Bioactivity Data for Selected Compounds

Notes:

- Indole-containing analogs exhibit antifibrotic activity, suggesting the target compound could share similar mechanisms .

Physicochemical Properties

- Lipophilicity : The allyloxy phenethyl group likely increases logP compared to hydroxylated (e.g., 5-hydroxyindole derivative) or polar (e.g., methoxybenzylidene) analogs, favoring CNS penetration .

- Solubility : Bulky substituents (e.g., cyclohexyl in 1-Cyclohexyl-3-phenethyl) reduce aqueous solubility, whereas methoxy or hydroxyl groups improve it .

Biologische Aktivität

1-(3-(Allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound with a complex structure that includes a pyrimidine core with three carbonyl groups (trione) and an allyloxy-phenethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is , with a CAS number of 1445847-86-8. The presence of the trione functional groups allows for various nucleophilic addition reactions, while the allyloxy group can undergo typical alkene reactions such as polymerization or electrophilic addition . The compound's unique structure suggests potential applications in medicinal chemistry, particularly in targeting specific biological pathways.

Structural Characteristics

| Feature | Description |

|---|---|

| Chemical Formula | |

| CAS Number | 1445847-86-8 |

| Functional Groups | Trione (three carbonyls), allyloxy |

| Pyrimidine Core | Central to its biological activity |

Anticancer Activity

Recent studies have indicated that compounds related to 1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione exhibit significant anticancer properties. In vitro evaluations suggest that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Mechanism of Action : The compounds were found to induce apoptosis in cancer cells and block cell cycle progression at specific phases .

Anti-inflammatory Activity

The structure of 1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione suggests potential anti-inflammatory effects due to the presence of the pyrimidine core and carbonyl groups. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies may include:

- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.

- In Silico Docking Studies : Predicting how the compound fits into active sites of target proteins.

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various pyrimidine derivatives, several compounds similar to 1-(3-(allyloxy)phenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione showed significant cytotoxicity against HeLa cells with IC50 values ranging from 0.37 µM to 0.95 µM. These values were notably lower than those for established anticancer agents like sorafenib .

Case Study 2: Mechanistic Insights

Research involving molecular docking has provided insights into how structural modifications influence biological activity. For instance:

- Docking Results : Certain modifications increased binding affinity to VEGFR-2, suggesting a pathway for targeted anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.